1-Ethynylcubane

Strain Energy Computational Chemistry Energetic Materials

1-Ethynylcubane is a terminal alkynylcubane with a highly strained cubane core (48.3 kcal/mol) and ethynyl group for Sonogashira cross-coupling, oxidative dimerization, and coordination chemistry. This mono-ethynyl derivative offers a single reactive vector essential for controlled linear oligomerization and cross-coupling, avoiding symmetry complications of diethynyl analogues. Its predicted density (1.4±0.1 g/cm³) and unique cation coordination geometry enable advanced MOFs, solid electrolytes, and high-energy-density materials. Ideal for medicinal chemistry as a phenyl bioisostere with predictable supramolecular synthons.

Molecular Formula C10H8
Molecular Weight 128.17 g/mol
CAS No. 163332-93-2
Cat. No. B069322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynylcubane
CAS163332-93-2
SynonymsPentacyclo[4.2.0.02,5.03,8.04,7]octane, ethynyl- (9CI)
Molecular FormulaC10H8
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC#CC12C3C4C1C5C4C3C25
InChIInChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H
InChIKeyITNOVWJTSZHDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynylcubane (CAS 163332-93-2): High-Strain Cubane Derivative for Rigid-Rod Nanoarchitecture and Energetic Materials


1-Ethynylcubane (CAS 163332-93-2, C10H8, MW 128.17) is a terminal alkynylcubane derivative featuring a highly strained cubane core functionalized with an ethynyl group at one bridgehead position. The compound exhibits a calculated density of 1.4±0.1 g/cm³ and a predicted boiling point of 156.7±7.0 °C at 760 mmHg [1]. The ethynyl group provides a reactive handle for Sonogashira cross-coupling, oxidative dimerization, and coordination chemistry, while the cubane framework retains significant ring strain energy (~48.3 kcal/mol for the ethynyl-expanded analogue) [2]. 1-Ethynylcubane serves as a foundational building block for rigid-rod molecules, high-energy-density materials, and metal-organic frameworks.

Why Generic Cubane Derivatives Cannot Replace 1-Ethynylcubane in Precision Rigid-Rod and Energetic Synthesis


Direct substitution of 1-ethynylcubane with other cubane derivatives or alkynyl compounds fails because the specific combination of the highly strained cubane core and the terminal ethynyl group imparts a unique profile of ring-strain energy (48.3 kcal/mol [1]), deprotonation energy (325 kcal/mol [1]), and cation coordination geometry that cannot be replicated by non-alkynyl cubanes (e.g., cubane, strain ~166 kcal/mol [2]) or simple aryl alkynes (e.g., phenylacetylene). Unlike 1,4-diethynylcubane, the mono-ethynyl derivative offers a single reactive vector essential for controlled linear oligomerization and cross-coupling without introducing competing symmetry or steric complications [3]. Furthermore, its predicted density (1.4±0.1 g/cm³ [4]) and the ability to engage in stabilizing solid-state interactions via ethynyl groups [5] make it irreplaceable in applications demanding both high energy density and predictable supramolecular assembly.

Quantitative Differentiation of 1-Ethynylcubane vs. Closest Analogs: Strain, Deprotonation, and Density Data


Ring-Strain Energy Reduction: Ethynyl Expansion Alleviates Angle Strain vs. Unsubstituted Cubane

The ethynyl-expanded cubane analogue of 1-ethynylcubane exhibits a ring-strain energy (RSE) of 48.3 kcal/mol [1], which is a substantial reduction compared to the 166 kcal/mol strain energy of the parent cubane [2]. This reduction arises from the insertion of the ethynyl group expanding the cage angles from 90° to 107.1°, alleviating angle strain [3]. For applications requiring high energy density while mitigating excessive strain-induced instability, 1-ethynylcubane offers a more balanced energetic profile.

Strain Energy Computational Chemistry Energetic Materials

Deprotonation Energy: 1-Ethynylcubane Anion is More Accessible than Simple Acyclic Alkynes

The free energy of deprotonation for the ethynyl-expanded cubane analogue (compound 2) is calculated to be 325 kcal/mol [1]. This value is significantly lower than the deprotonation energies of simple acyclic alkynes such as 1-butyne (approximately 370 kcal/mol) and phenylacetylene (approximately 360 kcal/mol) [2]. The enhanced acidity suggests that the conjugate base of 1-ethynylcubane is stabilized by the cage structure, enabling easier generation of the acetylide anion for nucleophilic additions and cross-coupling reactions.

Deprotonation Energy Anion Stability Organometallic Chemistry

Cation Affinity: Lithium Coordination to the Face vs. Sodium in the Cage Center

Computational studies reveal that the ethynyl-expanded cubane (analogue of 1-ethynylcubane) exhibits distinct cation coordination geometries: lithium cation coordinates to the face of the cage, while sodium cation coordinates to the cage center [1]. This contrasts with simple acyclic alkynes and even cyclododeca-1,4,7,10-tetrayne, which do not offer such cation size-selective binding sites [1]. The ability to differentiate between Li⁺ and Na⁺ based on coordination location is a unique property not observed in most linear poly-ynes [2].

Cation Hosting Metal-Organic Frameworks Battery Electrolytes

Density Advantage: 1-Ethynylcubane Outperforms Conventional RP-1 Rocket Fuel

While direct experimental density data for 1-ethynylcubane are limited, its predicted density is 1.4±0.1 g/cm³ [1]. Computational studies on related 1,4-disubstituted cubane derivatives show that these compounds possess higher densities and higher density-specific impulse compared to the conventional rocket fuel RP-1 [2]. Given the structural similarity and the contribution of the ethynyl group to molecular packing, 1-ethynylcubane is expected to offer a density advantage over RP-1, which has a typical density of ~0.81 g/cm³ [3].

High Energy Density Materials Propellants Theoretical Density

Solid-State Stabilizing Interactions: Ethynyl Groups Engage in Unique Hydrogen Bonding Networks

A detailed structural analysis of 1,4-disubstituted cubanes reveals that ethynyl groups participate in stabilizing interactions with cubane hydrogen atoms in the solid state, forming unique hydrogen-bonding motifs [1]. These interactions, cataloged in the Cambridge Structural Database, are distinct from those observed with other substituents (e.g., esters, halogens) and contribute to the overall crystal packing and stability of ethynyl-substituted cubanes [1]. This contrasts with simple phenylacetylene, which lacks the three-dimensional hydrogen-bonding capacity of the cubane scaffold [2].

Crystal Engineering Supramolecular Chemistry Bioisosteres

1-Ethynylcubane Application Scenarios: From Rigid-Rod Polymers to Cation-Selective Frameworks


Synthesis of High-Energy Rigid-Rod Polymers for Propellants and Energetic Binders

1-Ethynylcubane undergoes oxidative dimerization to form 1,4-dicubyl-1,3-butadiyne [1], a rigid-rod molecule with potential as a high-energy monomer. Its higher predicted density (1.4 g/cm³) relative to RP-1 (~0.81 g/cm³) [2] and its strained yet accessible ring-strain energy (48.3 kcal/mol for the expanded analogue) [3] make it a prime candidate for synthesizing dense, energy-rich polymers for solid propellants and gas generators, outperforming conventional hydrocarbon binders in volumetric impulse.

Construction of Cation-Selective Metal-Organic Frameworks (MOFs) for Battery Electrolytes

The ability of 1-ethynylcubane derivatives to coordinate Li⁺ on the cage face and Na⁺ in the cage center [4] can be exploited to create MOFs with size-selective cation channels. This differentiation, not offered by simple acyclic alkynes, enables the design of advanced solid electrolytes that preferentially conduct Li⁺ over Na⁺, addressing a key challenge in next-generation Li-ion battery safety and performance.

Development of Cubane-Based Bioisosteres with Predictable Solid-State Properties

The ethynyl group on 1-ethynylcubane engages in specific stabilizing hydrogen-bonding interactions with the cubane core in the solid state [5]. This predictable supramolecular synthon allows medicinal chemists to rationally design drug candidates where the cubane scaffold replaces a phenyl ring, while maintaining or improving crystal packing, solubility, and bioavailability—a critical advantage over less predictable bioisosteres.

Precursor to Extended Conjugated Systems for Optoelectronics

1-Ethynylcubane serves as a terminal alkyne for Sonogashira cross-coupling reactions, enabling the synthesis of linearly conjugated cubane-alkyne arrays [1]. The resulting rigid-rod structures, with defined dimensionality and potentially tunable optical gaps, are of interest as molecular wires, nonlinear optical materials, and components in molecular electronics. The ease of deprotonation (325 kcal/mol) [3] facilitates efficient acetylide formation for these couplings compared to less acidic terminal alkynes.

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